Ácido 5-metil-1-benzotiofeno-2-carboxílico

Descripción general

Descripción

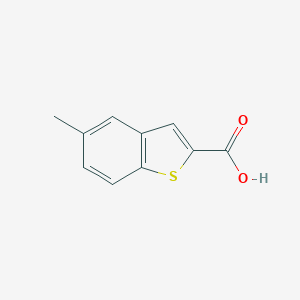

5-Methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are sulfur-containing aromatic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science . The structure of 5-Methyl-1-benzothiophene-2-carboxylic acid consists of a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 2-position and a methyl group at the 5-position .

Aplicaciones Científicas De Investigación

Síntesis orgánica

El compuesto es una materia prima importante y un intermedio que se utiliza en la síntesis orgánica . Se puede utilizar para sintetizar una variedad de otros compuestos, contribuyendo al desarrollo de nuevos materiales y productos farmacéuticos .

Productos farmacéuticos

En la industria farmacéutica, este compuesto se utiliza como bloque de construcción en la síntesis de varios medicamentos . Su estructura única puede contribuir a la bioactividad de los productos farmacéuticos resultantes .

Agroquímicos

El compuesto también se utiliza en la síntesis de agroquímicos . Estos productos químicos se utilizan en la agricultura para proteger los cultivos de plagas y enfermedades, y para mejorar el rendimiento de los cultivos .

Campos de tintes

En la industria de los tintes, este compuesto se utiliza como precursor o intermedio . Las propiedades únicas del compuesto pueden contribuir al color y la durabilidad de los tintes .

Actividad antitumoral

Los compuestos de benzofurano, que incluyen "Ácido 5-metil-1-benzotiofeno-2-carboxílico", han mostrado fuertes actividades biológicas como la antitumoral . Tienen el potencial de ser desarrollados como agentes anticancerígenos

Mecanismo De Acción

Target of Action

Benzofuran and benzothiophene compounds, which share a similar structure, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran and benzothiophene compounds interact with their targets to exert their biological effects .

Biochemical Pathways

Benzofuran and benzothiophene compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The compound’s boiling point is predicted to be 3861±220 °C , which may influence its bioavailability.

Result of Action

Benzofuran and benzothiophene compounds have been shown to have strong biological activities, including anti-tumor effects .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-benzothiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-5-methylbenzoic acid with thiourea in the presence of a base such as potassium carbonate can yield the desired benzothiophene derivative . Another method involves the use of aryne intermediates, where the reaction of o-silylaryl triflates with alkynyl sulfides under microwave irradiation can produce benzothiophene derivatives .

Industrial Production Methods: Industrial production of 5-Methyl-1-benzothiophene-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process

Actividad Biológica

5-Methyl-1-benzothiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

5-Methyl-1-benzothiophene-2-carboxylic acid belongs to the benzothiophene family, characterized by a fused benzene and thiophene ring structure. The presence of the carboxylic acid functional group enhances its reactivity and biological activity.

Antitumor Activity

Research indicates that compounds within the benzothiophene class exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzothiophene can inhibit the growth of various cancer cell lines. In particular, 5-Methyl-1-benzothiophene-2-carboxylic acid has been evaluated for its cytotoxic effects against human cervical (HeLa) and lung (A549) carcinoma cells.

| Cell Line | IC50 (µM) | Inhibition Rate |

|---|---|---|

| HeLa | 2.74 | 56.84% |

| A549 | 2.20 | 80.92% |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

5-Methyl-1-benzothiophene-2-carboxylic acid has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating a potential mechanism for reducing inflammation . The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

The biological activity of 5-Methyl-1-benzothiophene-2-carboxylic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .

- Gene Expression Modulation : It negatively regulates the expression of genes involved in inflammation, thereby reducing cytokine production .

- Antioxidant Properties : Like many thiophene derivatives, it exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several studies have highlighted the potential of benzothiophene derivatives in clinical applications:

- Study on Antimicrobial Activity : A series of substituted benzothiophenes were evaluated against multidrug-resistant Staphylococcus aureus, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL for several derivatives .

- Anti-inflammatory Efficacy in Animal Models : In vivo studies have shown that administration of 5-Methyl-1-benzothiophene-2-carboxylic acid at doses of 50 mg/kg significantly reduced paw edema in carrageenan-induced inflammation models, outperforming traditional anti-inflammatory drugs like indomethacin .

Propiedades

IUPAC Name |

5-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFWTHMQVXSBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345635 | |

| Record name | 5-Methyl-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505-62-0 | |

| Record name | 5-Methylbenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.